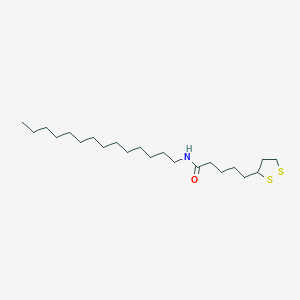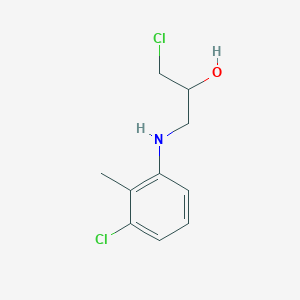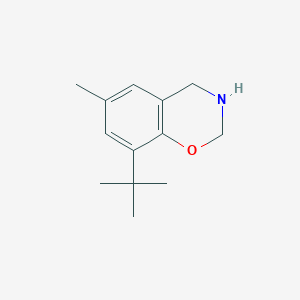![molecular formula C33H44N2O6 B14182239 [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid CAS No. 865813-76-9](/img/structure/B14182239.png)
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a bicyclic azabicyclo[2.2.2]octane ring system with a phenyl-substituted isoquinoline carboxylate moiety, linked by a decanedioic acid chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the azabicyclo[2.2.2]octane ring system through a series of cyclization reactions. The phenyl-substituted isoquinoline carboxylate is synthesized separately, often involving Friedel-Crafts acylation followed by reduction and cyclization steps. The final step involves coupling these two intermediates using decanedioic acid as a linker under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, automation of reaction monitoring, and purification processes such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the phenyl or isoquinoline rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
科学研究应用
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and producing physiological effects.
相似化合物的比较
Similar Compounds
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Lacks the decanedioic acid linker, resulting in different physicochemical properties.
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hexanedioic acid: Uses a shorter linker, which may affect its binding affinity and biological activity.
Uniqueness
The presence of the decanedioic acid linker in [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid imparts unique properties, such as increased flexibility and potential for forming specific interactions with biological targets. This structural feature distinguishes it from similar compounds and may enhance its efficacy in certain applications.
属性
CAS 编号 |
865813-76-9 |
|---|---|
分子式 |
C33H44N2O6 |
分子量 |
564.7 g/mol |
IUPAC 名称 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid |
InChI |
InChI=1S/C23H26N2O2.C10H18O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-9,18,21-22H,10-16H2;1-8H2,(H,11,12)(H,13,14)/t21-,22+;/m0./s1 |
InChI 键 |
PWFGFRZNWMANHX-UMIAIAFLSA-N |
手性 SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CCCCC(=O)O)CCCC(=O)O |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CCCCC(=O)O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)

![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14182210.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)

![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
